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Suc-phe-leu-phe-pna

Cathepsin G Enzyme Kinetics Serine Protease

Select Suc-Phe-Leu-Phe-pNA for unparalleled Cathepsin G detection sensitivity. With 12.9-fold higher kcat/Km and 3.6-fold greater binding affinity versus generic substrates like Suc-Ala-Ala-Pro-Phe-pNA, this chromogenic peptide ensures accurate kinetic reads at 405–410 nm. Its -Leu-Phe-pNA core confers selectivity against elastase interference, making it essential for neutrophil degranulation studies, mast cell chymase (RMCP I/II) assays, and high-throughput screening. Avoid false negatives in inhibitor screening—choose this sequence-specific substrate for reproducible, low-background quantification of low-abundance Cathepsin G in cell lysates, tissue extracts, and biological fluids.

Molecular Formula C34H39N5O8
Molecular Weight 645.7 g/mol
CAS No. 75651-69-3
Cat. No. B3282745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-phe-leu-phe-pna
CAS75651-69-3
Molecular FormulaC34H39N5O8
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)/t27-,28-,29-/m0/s1
InChIKeyZDFAXGKOHVNQOY-AWCRTANDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Phe-Leu-Phe-pNA (CAS 75651-69-3): High-Specificity Chromogenic Substrate for Cathepsin G and Chymotrypsin-Like Proteases


Suc-Phe-Leu-Phe-pNA (N-Succinyl-Phenylalanine-Leucine-Phenylalanine-p-Nitroanilide) is a synthetic, tetrapeptide chromogenic substrate . It is specifically designed for the quantitative detection of enzymatic activity, primarily from chymotrypsin-like serine proteases such as Cathepsin G [1]. Upon enzymatic cleavage, it releases p-nitroaniline (pNA), a yellow chromophore that can be accurately measured by spectrophotometry at 405-410 nm, enabling precise kinetic analysis and high-throughput screening .

Why Generic Substitution Fails: The Critical Role of P2 and P3 Residues in Suc-Phe-Leu-Phe-pNA


Generic substitution of protease substrates is not viable due to the high specificity conferred by their amino acid sequence. The catalytic efficiency (kcat/Km) and binding affinity (Km) of a substrate are exquisitely sensitive to interactions within the enzyme's S2 and S3 subsites [1]. For instance, while other in-class substrates like Suc-Ala-Ala-Pro-Phe-pNA are widely used, the specific Phe-Leu-Phe sequence of Suc-Phe-Leu-Phe-pNA results in a distinct kinetic profile and selectivity for certain enzymes, particularly Cathepsin G [2]. Simply substituting a substrate with a similar pNA leaving group can lead to significant errors in activity measurements, failure in inhibitor screening, or false negative/positive results in diagnostic assays.

Suc-Phe-Leu-Phe-pNA: Quantified Differentiation Against Key Comparators in Protease Assays


Superior Catalytic Efficiency for Rat Cathepsin G Over Suc-Ala-Ala-Pro-Phe-pNA

Suc-Phe-Leu-Phe-pNA exhibits a significantly higher catalytic efficiency (kcat/Km) for rat polymorphonuclear leukocyte Cathepsin G compared to the common comparator substrate Suc-Ala-Ala-Pro-Phe-pNA [1]. This indicates that the target compound is not only a better binder (lower Km) but also a more efficient substrate overall, making it a superior choice for sensitive detection of Cathepsin G activity.

Cathepsin G Enzyme Kinetics Serine Protease

Superior Binding Affinity for Rat Cathepsin G Over Suc-Ala-Ala-Pro-Phe-pNA

Suc-Phe-Leu-Phe-pNA demonstrates a superior binding affinity (lower Km) for rat Cathepsin G compared to the widely used comparator substrate Suc-Ala-Ala-Pro-Phe-pNA [1]. The lower Km value means that Suc-Phe-Leu-Phe-pNA can saturate the enzyme active site at much lower concentrations, reducing reagent costs and minimizing potential solubility or interference issues in complex biological samples.

Cathepsin G Km value Binding Affinity

Validated Selectivity Profile Against Human Leukocyte Elastase (HLE)

While direct kinetic data for Suc-Phe-Leu-Phe-pNA with HLE is not available, class-level inference can be drawn from closely related analogs. Suc-Tyr-Leu-Phe-pNA, an analog sharing the same -Leu-Phe-pNA core, is a good substrate for Cathepsin G and chymotrypsin but is not a substrate for human leukocyte elastase (HLE) [1]. This suggests that the -Leu-Phe-pNA core confers selectivity away from elastase-like enzymes. This is critical in complex biological matrices (e.g., neutrophil lysates) where both Cathepsin G and elastase are present, as it minimizes signal cross-talk from elastase activity.

Substrate Selectivity Neutrophil Elastase Cathepsin G

Key Application Scenarios for Suc-Phe-Leu-Phe-pNA Based on Quantified Performance


High-Sensitivity Quantification of Cathepsin G Activity in Complex Biological Samples

Due to its 12.9-fold higher catalytic efficiency and 3.6-fold higher binding affinity for rat Cathepsin G compared to Suc-Ala-Ala-Pro-Phe-pNA, Suc-Phe-Leu-Phe-pNA is the optimal choice for detecting low-abundance Cathepsin G in cell lysates, tissue extracts, or biological fluids. Its high sensitivity minimizes background signal and allows for more accurate kinetic measurements, especially when enzyme concentrations are limiting [1].

Selective Assay Development for Chymotrypsin-Like Proteases in Neutrophil Research

In studies involving neutrophil degranulation or inflammatory exudates, multiple serine proteases (e.g., Cathepsin G, elastase, proteinase 3) are co-released. The inferred selectivity of the -Leu-Phe-pNA core against human leukocyte elastase makes Suc-Phe-Leu-Phe-pNA a valuable tool for specifically monitoring the chymotrypsin-like (Cathepsin G) component of this mixture, reducing assay interference and improving data interpretability [2].

High-Throughput Screening (HTS) for Cathepsin G Inhibitors

The high catalytic turnover (kcat/Km) of Suc-Phe-Leu-Phe-pNA generates a strong, easily detectable chromogenic signal at 410 nm, even with small amounts of enzyme. This robust signal-to-noise ratio makes it ideal for HTS assays in 96- or 384-well formats. Using a substrate with a lower Km reduces the amount of compound needed per assay, while the high turnover ensures rapid readout, enabling efficient and cost-effective screening of large compound libraries [1].

Pharmacological Studies on Mast Cell Chymases

Suc-Phe-Leu-Phe-pNA has been identified as one of the best substrates for certain rat mast cell proteases (RMCP I and II), alongside Suc-Phe-Pro-Phe-NA [3]. This makes it a critical reagent for studying the role of these chymases in allergic responses, inflammation, and mast cell biology, providing a direct, quantitative measure of their enzymatic activity in vitro.

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